spitz protein - 148175-53-5

spitz protein

Catalog Number: EVT-1521122
CAS Number: 148175-53-5
Molecular Formula: C13H12O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Spitz is primarily expressed in specific tissues during developmental stages, particularly in the ventral ectoderm of Drosophila. Its expression is modulated by various factors, including other signaling molecules like Gurken and Argos, which help establish spatial patterns of Spitz activity necessary for proper development .

Classification

Spitz belongs to the epidermal growth factor-like family of proteins, which are characterized by their ability to bind to and activate receptor tyrosine kinases. It is classified as a paracrine signaling molecule due to its role in mediating local cell-to-cell communication during development .

Synthesis Analysis

Methods

The synthesis of Spitz involves several steps, including transcription from the spitz gene, translation into a precursor protein, and subsequent processing into its active form. The process can be influenced by various regulatory proteins such as Star, which is essential for the maturation and secretion of Spitz from producing cells .

Technical Details

  • Transcription: The spitz gene is transcribed into messenger RNA, which is then translated into a precursor protein.
  • Post-translational Modifications: Following translation, Spitz undergoes glycosylation and cleavage to produce the mature secreted form. This processing is crucial for its biological activity .
  • Secretion: The processed Spitz protein is secreted into the extracellular space where it can interact with its receptor on adjacent cells.
Molecular Structure Analysis

Structure

The structure of Spitz includes several conserved domains typical of epidermal growth factor-like proteins. It contains six cysteine residues that form disulfide bonds, contributing to its stability and functional conformation. The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Data

  • Molecular Weight: The mature form of Spitz has been reported to have molecular weights around 27 kDa and 37 kDa depending on post-translational modifications.
  • Structural Features: The protein's structure allows it to effectively bind to the epidermal growth factor receptor, initiating downstream signaling cascades essential for cellular responses .
Chemical Reactions Analysis

Reactions

Spitz primarily participates in ligand-receptor interactions that activate signaling pathways. Upon binding to the epidermal growth factor receptor, it triggers receptor dimerization and autophosphorylation.

Technical Details

  • Autophosphorylation: The binding of Spitz leads to rapid tyrosine autophosphorylation of the epidermal growth factor receptor, which then activates downstream signaling pathways such as mitogen-activated protein kinase (MAPK) cascades .
  • Dose-Response Relationship: Studies have shown a dose-dependent response between Spitz concentrations and MAPK activation levels, indicating its regulatory role in cell signaling .
Mechanism of Action

Process

The mechanism by which Spitz exerts its effects involves several key steps:

  1. Binding: Spitz binds to the extracellular domain of the epidermal growth factor receptor.
  2. Receptor Activation: This binding induces conformational changes that lead to receptor dimerization.
  3. Signal Transduction: Activated receptors undergo autophosphorylation, leading to recruitment of adapter proteins and activation of downstream signaling pathways like MAPK .

Data

Experimental data indicate that localized secretion of Spitz enhances its signaling efficacy, particularly in polarized tissues where it can effectively activate the epidermal growth factor receptor without interference from competing signals .

Physical and Chemical Properties Analysis

Physical Properties

Spitz is typically found in a soluble form in the extracellular matrix during development. Its solubility allows it to diffuse over short distances to interact with target cells.

Chemical Properties

  • Stability: The protein's stability is influenced by its glycosylation state and disulfide bond formation.
  • pH Sensitivity: Like many proteins, Spitz's activity may be affected by changes in pH, which can influence its conformation and interaction with receptors.

Relevant analyses often involve assessing the effects of temperature and ionic strength on its structural integrity and biological activity .

Applications

Scientific Uses

Spitz has significant applications in developmental biology research due to its role in cell signaling and differentiation. Understanding its mechanisms can provide insights into:

  • Developmental processes in multicellular organisms.
  • Pathological conditions resulting from dysregulation of epidermal growth factor receptor signaling.
  • Potential therapeutic targets for diseases involving aberrant cell signaling pathways.

Research on Spitz continues to unveil its complex interactions within developmental networks, making it a valuable model for studying cellular communication and differentiation processes .

Introduction to Spitz Protein

Evolutionary Context and Discovery in Drosophila melanogaster

Spitz was initially characterized as a key player in establishing the ventral midline signaling center during Drosophila embryogenesis. Mutant embryos lacking functional Spitz protein exhibit severe defects, including a reduction of the ventral ectoderm and loss of specific neuronal and epidermal fates normally induced by EGFR signaling [1]. Genetic rescue experiments demonstrated that the requirement for other spitz group genes, rhomboid (rho) and Star, could be bypassed by expressing a secreted, active form of Spitz (sSpi) in the embryonic midline or ectoderm [1] [4]. This pivotal finding established that Rhomboid and Star function non-autonomously, primarily to facilitate the production or activation of the Spitz ligand, rather than acting directly within the signaling pathway downstream of the receptor. Subsequent molecular analysis revealed Rhomboid as the founding member of a novel family of intramembrane serine proteases responsible for the regulated cleavage of Spitz within its transmembrane domain [6]. This proteolytic activation mechanism is evolutionarily conserved; Rhomboid homologs in Caenorhabditis elegans (ROM-1) and mammals (e.g., RHBDD1, RHBDL2) process EGF-like ligands (Lin-3 and TGF-α/EGF, respectively), underscoring the ancient origin of this regulatory module in EGFR signaling [6] [9] [11]. The conservation extends beyond the protease to the ligand itself, with Spitz sharing significant homology with human TGF-α, particularly within the receptor-binding EGF domain [1] [6] [9].

Table 1: Evolutionary Conservation of Spitz and its Processing Machinery

Drosophila melanogasterHomo sapiens HomologCore Conserved FunctionKey Reference (within results)
Spitz (Spi)TGF-α, EGF, AmphiregulinEGFR Ligand (TGF-α family) [1] [6] [9]
Rhomboid-1 (Rho)RHBDL1, RHBDL2, RHBDD1Intramembrane Serine Protease (cleaves EGF ligands) [6] [9]
StarTANGO1? (Functional similarity debated)ER chaperone facilitating ligand trafficking [2] [4]
EGFR (Torpedo/DER)EGFR (HER1/ErbB1)Receptor Tyrosine Kinase [1] [3]
ArgosMultiple negative regulators (e.g., MIG6, LRIG1)Secreted negative feedback inhibitor of EGFR [1] [7]

Structural Classification as a TGF-α Homolog

Spitz is synthesized as an inactive type I transmembrane precursor protein (mSpitz or proSpitz). Its domain organization is characteristic of canonical TGF-α family ligands: an N-terminal cytoplasmic tail, a single transmembrane domain (TMD), and an extracellular region containing a single epidermal growth factor (EGF) domain responsible for receptor binding and activation [1] [3] [6]. Structural and functional studies confirm that the EGF domain of Spitz is highly homologous to the receptor-binding domain of human TGF-α, explaining their shared ability to activate EGFR family receptors [1] [6] [9]. The critical activation step involves regulated intramembrane proteolysis (RIP). Rhomboid cleaves Spitz within its transmembrane domain, releasing the extracellular portion containing the EGF domain [6]. Following this cleavage, the newly generated N-terminus of the soluble ligand (sSpitz) undergoes palmitoylation catalyzed by the membrane-bound O-acyltransferase Rasp (Rhodopsin acyltransferase system protein) [3]. This lipid modification tethers the otherwise soluble ligand to the membrane, significantly restricting its diffusion range and creating a localized signaling gradient critical for precise patterning events, such as in the ventral ectoderm of the embryo or photoreceptor recruitment in the eye imaginal disc [3] [7]. Intriguingly, structural studies using chimeric proteins demonstrated that the orientation of the Spitz EGF domain relative to the membrane (N-terminally tethered via palmitate vs. C-terminally tethered via its natural TM domain before cleavage) does not preclude its activity. Both Nrt-Spi (type II TM tether) and Spi-Gli (type I TM tether, non-palmitoylated) chimeras could activate EGFR in vivo and rescue spi mutant phenotypes, indicating that membrane association itself, rather than the specific mode or orientation, is compatible with signaling, likely by concentrating ligand near the receptor [3].

Table 2: Key Structural Domains and Modifications of Spitz Protein

Domain/ModificationLocation/TypeFunctional SignificanceConsequence of Disruption
EGF DomainExtracellularBinds and activates EGFRLoss of signaling; Lethal phenotype [1]
Transmembrane Domain (TMD)TransmembraneAnchors pro-protein; Site of Rhomboid cleavageFailure of processing; Inactive ligand retained on membrane [3] [6]
Cytoplasmic TailIntracellularRegulatory? (Inhibits activity in pro-form with TMD)Not essential for signaling after cleavage [4]
Rhomboid Cleavage SiteWithin TMDReleases extracellular domainPrecursor remains inactive [6]
N-terminal Palmitoylation (on sSpitz)Post-cleavage modificationTethers ligand to membrane; Limits diffusionReduced signaling range; Patterning defects [3]

Role in Epidermal Growth Factor Receptor (EGFR) Signaling Pathways

Spitz is the primary activating ligand for the Drosophila EGFR (DER), triggering a canonical intracellular Ras/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway governs diverse developmental processes, including ventral ectoderm patterning, midline glial cell development, photoreceptor specification in the eye, wing vein formation, and bract cell induction in the leg [1] [5] [7]. The activation of DER by Spitz is not constitutive but is subject to exquisite spatiotemporal regulation, primarily controlled at the level of ligand availability and processing:

  • Processing-Dependent Activation: The transmembrane precursor, mSpitz, is inactive. Its activation requires proteolytic cleavage by Rhomboid, facilitated by the ER-resident chaperone Star, which escorts mSpitz from the ER to the Golgi compartment where Rhomboid proteases reside [2] [4] [6]. Star functions as a quantitatively limiting factor for Spitz activity, and the two proteins interact directly, suggesting a chaperone-client relationship [2]. Rhomboid-mediated cleavage within the Spitz transmembrane domain generates the active, membrane-tethered sSpitz ligand [6].
  • Spatial Restriction via Processing Compartments: The expression of Rhomboid, rather than Spitz itself, determines the spatial pattern of EGFR activation. Spitz is expressed ubiquitously, but Rhomboid expression is tightly regulated. For instance, in the embryo, Rhomboid is specifically expressed in the midline cells, making them the exclusive site of Spitz processing and the source of the ligand gradient patterning the ventral ectoderm [1]. Polarized trafficking of unprocessed mSpitz in epithelial cells (e.g., apical localization in imaginal discs) further restricts its potential for inappropriate activation until it reaches Rhomboid-expressing compartments [3].
  • Gradient Formation and Signaling Range: Palmitoylation of sSpitz confines it to the membrane, limiting its diffusion and creating a steep local signaling gradient. This short-range signaling is crucial for precise developmental decisions, such as specifying different cell fates across the ventral ectoderm based on distance from the midline source [1] [3]. In contrast, the negative regulator Argos, also induced by EGFR signaling, is a diffusible molecule capable of acting over longer distances [1] [7].
  • Feedback Regulation: Spitz-triggered EGFR signaling induces the expression of multiple feedback regulators. Argos, a secreted inhibitor, binds directly to Spitz with 1:1 stoichiometry, preventing it from activating EGFR, thereby acting as a competitive inhibitor [1] [7]. This creates an incoherent feedforward loop where EGFR activation induces its own inhibitor. The precise spitz-to-argos expression ratio is critical for determining the amplitude and spatial extent of EGFR signaling. Studies in the developing eye demonstrate that patterning is robust within a specific range around the wild-type ratio but breaks down if the ratio deviates too far, highlighting a biochemical buffering mechanism essential for reproducible tissue patterning [7]. Other cell-autonomous inhibitors like Kekkon and Sprouty are also induced, adding layers of regulation [7].
  • Developmental Specificity: Despite utilizing the core Ras/MAPK cascade, Spitz-EGFR signaling elicits distinct cellular responses (proliferation, survival, differentiation) in different tissues and stages. This specificity is achieved through combinatorial ligand inputs (e.g., Vein, Keren), tissue-specific modulators, the intensity/duration of the MAPK signal, and the developmental competence (transcriptional landscape) of the receiving cells [5] [7] [8]. For example, in leg development, Spitz/EGFR signaling via Ras/MAPK specifically induces bract cell fate adjacent to mechanosensory bristles, a process temporally and spatially restricted [5].

Table 3: Key Factors in Spitz Processing and EGFR Pathway Regulation

FactorMolecular FunctionRole in Spitz/EGFR PathwayPhenotype of Loss
StarType II TM ER ChaperoneBinds pro-Spitz; Escorts it from ER to Golgi; Essential for Rhomboid accessBlocks Spitz processing; Phenocopies spi mutants [2] [4]
RhomboidIntramembrane Serine ProteaseCleaves Spitz within transmembrane domain; Releases active ligandBlocks Spitz activation; Phenocopies spi mutants [1] [6]
RaspMembrane-bound O-acyltransferasePalmitoylates N-terminus of sSpitzReduces ligand membrane tethering; Increases diffusion; Disrupts signaling gradients [3]
ArgosSecreted EGF domain proteinBinds Spitz (1:1); Competitive inhibitor of EGFR binding; DiffusibleExpands domain of EGFR signaling; Ventralization/Patterning defects [1] [7]
EGFR (DER)Receptor Tyrosine KinaseBinds sSpitz; Activates Ras/MAPK cascadeLoss of all Spitz-dependent patterning; Lethal [1] [3] [5]

Properties

CAS Number

148175-53-5

Product Name

spitz protein

Molecular Formula

C13H12O4

Synonyms

spitz protein

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